
N,N-dimethylarginine
Übersicht
Beschreibung
N,N-dimethylarginine is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally-essential amino acid. This compound interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and cardiovascular health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethylarginine is synthesized through the methylation of arginine residues in proteins. This process involves the enzyme protein-arginine methyltransferase, which uses S-adenosylmethionine as the methyl donor . The reaction conditions typically involve physiological pH and temperature, as it occurs naturally within the body.
Industrial Production Methods
Industrial production of this compound is not commonly practiced due to its natural occurrence and the complexity of its synthesis. laboratory synthesis can be achieved through the methylation of L-arginine using chemical reagents under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethylarginine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidative products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of nitric oxide and other related compounds .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Risk Marker
ADMA is increasingly recognized as a critical biomarker for cardiovascular diseases. Elevated levels of ADMA are associated with various conditions such as hypercholesterolemia, atherosclerosis, hypertension, and chronic renal failure. Research indicates that higher ADMA concentrations correlate with impaired endothelial function and increased cardiovascular risk.
Key Findings:
- A systematic review demonstrated that circulating ADMA levels are independently associated with all-cause mortality, particularly in patients with cardiovascular disease (RR = 1.27) .
- In patients undergoing hemodialysis, elevated ADMA levels were linked to a threefold increase in the risk of severe cardiovascular events .
Endothelial Dysfunction
ADMA plays a pivotal role in endothelial dysfunction by inhibiting the production of nitric oxide—a crucial vasodilator. This inhibition contributes to the pathophysiology of various cardiovascular disorders.
Mechanisms:
- ADMA interferes with the conversion of L-arginine to nitric oxide, leading to reduced vasodilation and increased vascular resistance .
- Studies have shown that ADMA levels inversely correlate with endothelium-dependent vasodilation and urinary nitrate excretion rates .
Potential Therapeutic Target
Given its role in endothelial dysfunction and cardiovascular disease, ADMA is being investigated as a potential therapeutic target. Strategies aimed at reducing ADMA levels or enhancing its clearance may offer new avenues for treatment.
Therapeutic Approaches:
- Administration of L-arginine has been shown to normalize endothelium-dependent vasodilation in subjects with elevated ADMA levels .
- Ongoing clinical trials are assessing the efficacy of interventions targeting ADMA in diverse patient populations, including those with congestive heart failure and pulmonary hypertension .
Biomarker for Chronic Kidney Disease
ADMA is also being studied as a biomarker for chronic kidney disease (CKD). Elevated ADMA levels correlate with CKD progression and cardiovascular events in patients with renal impairment.
Clinical Insights:
- Research indicates that ADMA predicts CKD progression more consistently than other methylarginines .
- In patients with renal dysfunction, both homocysteine and ADMA are believed to mediate adverse vascular effects through impaired nitric oxide-dependent function .
Research Case Studies
Several case studies illustrate the clinical relevance of ADMA:
Wirkmechanismus
N,N-dimethylarginine exerts its effects by inhibiting nitric oxide synthase, the enzyme responsible for the production of nitric oxide from L-arginine. This inhibition leads to decreased nitric oxide levels, which can result in endothelial dysfunction and other cardiovascular issues . The molecular targets involved include nitric oxide synthase and various signaling pathways related to nitric oxide production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Symmetric dimethylarginine: Another methylated derivative of L-arginine, but with different methylation patterns.
NG-monomethyl-L-arginine: A related compound with a single methyl group.
Uniqueness
N,N-dimethylarginine is unique due to its specific methylation pattern and its role as an endogenous inhibitor of nitric oxide synthase. This makes it a critical regulator of nitric oxide levels and a significant biomarker for cardiovascular health .
Biologische Aktivität
N,N-Dimethylarginine (DMA) is a derivative of the amino acid arginine and exists in two forms: asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). This article focuses on the biological activity of ADMA, which has garnered significant attention due to its role as an endogenous inhibitor of nitric oxide synthase (NOS) and its implications in various cardiovascular diseases.
Overview of this compound
ADMA is produced through the post-translational methylation of arginine residues in proteins by protein-arginine methyltransferases (PRMTs) and serves as a competitive inhibitor of NOS, which catalyzes the conversion of L-arginine to nitric oxide (NO) and L-citrulline. Elevated levels of ADMA have been associated with several pathological conditions, including atherosclerosis, hypertension, and chronic renal failure .
ADMA inhibits NOS activity by competing with L-arginine at the active site. This inhibition reduces NO production, a critical molecule for vascular homeostasis, leading to endothelial dysfunction. The inhibition occurs at concentrations typically found in pathological states (3–15 μmol/L) .
Key Mechanisms:
- Inhibition of Nitric Oxide Production : ADMA competes with L-arginine for binding to NOS, leading to decreased NO synthesis .
- Uncoupling of NOS : Under certain conditions, ADMA can uncouple NOS activity, resulting in the production of superoxide instead of NO, contributing to oxidative stress .
- Regulation by DDAH : The enzyme dimethylarginine dimethylaminohydrolase (DDAH) metabolizes ADMA into citrulline and dimethylamine. Inhibition of DDAH can lead to increased levels of ADMA and subsequent vascular complications .
Biological Implications
The biological activity of ADMA has significant implications for cardiovascular health:
- Endothelial Dysfunction : High levels of ADMA are linked to impaired endothelial function, which is a precursor to atherosclerosis and other cardiovascular diseases .
- Inflammation : ADMA has been shown to enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, suggesting a role in inflammation-related pathways .
- Oxidative Stress : By uncoupling NOS, ADMA contributes to oxidative stress, which exacerbates vascular injury and promotes the progression of cardiovascular diseases .
Research Findings
Numerous studies have investigated the effects of ADMA on vascular biology:
Case Studies
- Cardiovascular Disease : A study found that patients with end-stage renal disease exhibited significantly higher plasma levels of ADMA compared to healthy individuals, correlating with increased cardiovascular risk factors .
- Hypertension : Research indicates that chronic infusion of ADMA in animal models leads to increased renal vascular resistance and blood pressure, confirming its biological activity in vivo .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGMGEXADBMOMJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017725 | |
Record name | Dimethyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Asymmetric dimethylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30315-93-6 | |
Record name | Asymmetric dimethylarginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30315-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-dimethylarginine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01686 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimethyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYLARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Asymmetric dimethylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 197 °C | |
Record name | Asymmetric dimethylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.